molecular formula C28H38N6O6S B12407390 [Ala2] Met-Enkephalinamide

[Ala2] Met-Enkephalinamide

Cat. No.: B12407390
M. Wt: 586.7 g/mol
InChI Key: ANZXICRKKYOVMY-ZMVGRULKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Ala2] Met-Enkephalinamide involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process is optimized for yield and purity, with rigorous quality control measures in place to ensure consistency .

Chemical Reactions Analysis

Types of Reactions: [Ala2] Met-Enkephalinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[Ala2] Met-Enkephalinamide has a wide range of scientific research applications:

Mechanism of Action

[Ala2] Met-Enkephalinamide exerts its effects by binding to opiate receptors in the brain, mimicking the action of endogenous enkephalins. This binding leads to the activation of intracellular signaling pathways that result in analgesia and other physiological responses. The primary molecular targets are the mu, delta, and kappa opiate receptors .

Comparison with Similar Compounds

    Methionine Enkephalin: The natural peptide with a shorter duration of action and lower potency.

    Leucine Enkephalin: Another endogenous enkephalin with leucine instead of methionine at the terminal position.

    [D-Ala2, D-Leu5] Enkephalin: A synthetic analogue with enhanced stability and potency

Uniqueness: [Ala2] Met-Enkephalinamide is unique due to its enhanced stability and potency compared to natural enkephalins. The substitution of alanine at the second position increases its resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C28H38N6O6S

Molecular Weight

586.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21-,22-,23-/m0/s1

InChI Key

ANZXICRKKYOVMY-ZMVGRULKSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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